1-Phenyl-1,3,3-trimethylindan, also known as 1,1,3-trimethyl-3-phenylindane, is an organic compound with the molecular formula . This compound features a unique indane structure that includes a phenyl group and three methyl groups attached to the indane core. Its significance lies in its potential applications in various fields of chemistry and materials science.
This compound can be synthesized through various methods, primarily involving the dimerization of α-methylstyrene. The synthesis often employs acid catalysts to facilitate the reaction, leading to the formation of the desired indane structure. The compound can also be found in commercial chemical databases and is available for purchase from chemical suppliers.
1-Phenyl-1,3,3-trimethylindan is classified as a polycyclic aromatic hydrocarbon due to its fused ring structure. It is also categorized under organic compounds with potential applications in polymer science and organic synthesis.
The synthesis of 1-Phenyl-1,3,3-trimethylindan typically involves the following methods:
The catalytic synthesis method involves:
The molecular structure of 1-Phenyl-1,3,3-trimethylindan consists of:
Key structural data includes:
The primary chemical reactions involving 1-Phenyl-1,3,3-trimethylindan include:
The reaction mechanisms typically involve electrophilic aromatic substitution for nitration and reduction processes using reagents like lithium aluminum hydride or catalytic hydrogenation techniques .
The mechanism of action for reactions involving 1-Phenyl-1,3,3-trimethylindan often follows standard pathways for aromatic compounds:
Kinetic studies indicate that these reactions proceed via first-order kinetics with respect to both the substrate and electrophile concentrations under typical conditions .
Relevant data indicate that this compound's properties make it suitable for high-performance applications in materials science .
1-Phenyl-1,3,3-trimethylindan has several scientific uses:
The industrial synthesis of 1-phenyl-1,3,3-trimethylindan (CAS 3910-35-8) primarily relies on the catalytic dimerization of α-methylstyrene, a reaction distinguished by its exothermicity (ΔH ≈ –180 kJ/mol) and sensitivity to catalytic systems. Two predominant methodologies have emerged:
Table 1: Performance of Catalytic Systems in α-Methylstyrene Dimerization
Catalyst Type | Temperature (°C) | Cyclodimer Selectivity (%) | Reusability | Byproduct Formation |
---|---|---|---|---|
Methylsulfonic acid | 100–180 | 60–70 | None | High (linear dimers) |
Amberlyst® 15 | 80–100 | >90 | 5+ cycles | Moderate |
H₂SO₄-activated bentonite | 90–120 | >95 | 3–4 cycles | Low |
Lewatit® SPC 118H | 80–110 | >98 | 10+ cycles | Minimal |
An advanced solventless strategy dilutes α-methylstyrene in pre-formed 1-phenyl-1,3,3-trimethylindan (5–20 wt% of monomer mass) before adding methylsulfonic acid. This attenuates thermal excursions, maintains temperatures at 140–150°C, and elevates yields to 97% with >99% purity post-crystallization [2].
The dimerization proceeds through a cascade of Brønsted acid-mediated steps, beginning with electrophilic addition:
Step 1: Protonation of α-methylstyrene (I) generates a tertiary carbocation (II), which attacks a second α-methylstyrene to form a linear dimer carbocation (III).Step 2: Internal electrophilic substitution occurs via ortho-attack of the pendent phenyl ring onto the cationic center, yielding the indane skeleton (IV).Step 3: Deprotonation furnishes 1-phenyl-1,3,3-trimethylindan (V) [1].
α-methylstyrene → [H⁺] → Carbocation (II) → Dimeric carbocation (III) ↓ Cyclization → 1-Phenyl-1,3,3-trimethylindan (V)
Kinetic studies reveal cyclization is rate-limiting above 100°C. Below this threshold, linear dimerization dominates due to higher activation energy for ring closure (Eₐ = 85 kJ/mol vs. 65 kJ/mol for dimerization). Acid strength critically regulates this balance: strong acids (H₀ < –8) like H₂SO₄ accelerate cyclization but risk carbocation rearrangements, while weaker solid acids (H₀ = –3 to –8) enforce regioselectivity [1] [2].
Natural bentonite clays, particularly calcium/sodium montmorillonite-rich variants, transform into superacidic catalysts (H₀ < –12) upon sulfuric acid activation. This process extracts interlayer Ca²⁺/Na⁺ ions, replacing them with H⁺, while simultaneously leaching octahedral Al³⁺ and Mg²⁺ to create mesopores:
Structural Augmentation:
Table 2: Impact of Acid Activation on Bentonite Properties
Activation Condition | Surface Area (m²/g) | Pore Volume (cm³/g) | Acidity (mmol NH₃/g) | Cyclodimer Yield (%) |
---|---|---|---|---|
None | 65 | 0.08 | 0.15 | <10 |
5M H₂SO₄, 4h | 145 | 0.21 | 0.82 | 85 |
10M H₂SO₄, 4h | 210 | 0.35 | 1.30 | 96 |
Ultrasonic pillarization | 280 | 0.48 | 1.75 | 99 |
Enhanced porosity concentrates α-methylstyrene near Brønsted sites, favoring head-to-tail dimer alignment necessary for 1,3,3-trimethylindan ring closure. Ultrasonic pillarization with ZrO₂/TiO₂ further expands interlayer spacing to 18–22 Å (vs. 12 Å in raw clay), amplifying shape selectivity to suppress 1,1,3-trimethylindan isomers [4] [7].
Industrial processes minimize solvent use due to separation burdens and cost. Instead, reaction product recycling serves as an in situ diluent:
Kinetic profiles confirm pseudo-first-order behavior in monomer below 150°C:
–d[α-MS]/dt = k·[α-MS]·[H⁺]
where k = 0.018 min⁻¹ (methylsulfonic acid, 140°C). Product dilution cuts [H⁺]-effective by dispersing active sites, moderating the rate constant to 0.009 min⁻¹. This prevents hotspot formation, ensuring cyclodimer content >99% versus 68% in undiluted systems [2].
Continuous processes leverage fixed-bed reactors packed with macroporous ion exchangers (e.g., Lewatit® SPC 118H). At 100°C and LHSV = 2 h⁻¹, sustained operation for >500 hours delivers consistent output (purity >98.5%) without catalyst degradation [1].
Table 3: Industrial Process Optimization for 1-Phenyl-1,3,3-trimethylindan Synthesis
Parameter | Solvent-Based Process | Product-Recycled Process | Fixed-Bed Catalytic Process |
---|---|---|---|
Temperature (°C) | 100–120 | 140–150 | 80–100 |
Catalyst | H₂SO₄ | Methylsulfonic acid | Lewatit® SPC 118H |
Cyclodimer Purity (%) | 70–85 | >99 | >98.5 |
Byproducts | 15–30% linear dimers | <1% | <1.5% |
Scale-Up Feasibility | Low (corrosion, waste) | High | Very High |
Compound Index:
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